The synthesis of BAY-678 racemate involves several key steps, typically starting from simpler organic precursors. Although the exact proprietary synthetic route is not disclosed, it generally includes:
The compound is often stored as a powder at -20°C to maintain stability over time.
BAY-678 racemate has a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. The detailed structural formula includes:
The compound's structural features enable selective binding to the active site of human neutrophil elastase, inhibiting its activity effectively .
BAY-678 racemate is involved in various chemical reactions:
The products from these reactions depend on the reagents used and reaction conditions applied.
BAY-678 racemate functions primarily by selectively inhibiting human neutrophil elastase. The mechanism involves:
This mechanism highlights its potential as a therapeutic agent in managing inflammatory conditions .
Relevant physicochemical data include melting point, boiling point, and spectral data (NMR, IR) that characterize its identity and purity .
BAY-678 racemate has diverse applications across scientific fields:
Its role in research highlights its significance in understanding inflammatory pathways and developing novel therapeutic strategies .
Human neutrophil elastase (HNE), a serine protease predominantly released by activated neutrophils, plays a pivotal role in host defense mechanisms through its ability to degrade extracellular matrix components and microbial pathogens. However, unregulated enzymatic activity contributes significantly to the pathogenesis of numerous inflammatory and degenerative conditions. In pulmonary diseases, particularly chronic obstructive pulmonary disorder (COPD) and cystic fibrosis, excessive HNE activity directly damages lung parenchyma by degrading elastin, collagen, and other structural proteins essential for maintaining alveolar integrity [1] [6]. Beyond its matrix-degrading properties, HNE exhibits potent immunomodulatory functions through the cleavage of cell surface receptors and activation of inflammatory cytokines, establishing a self-perpetuating cycle of inflammation and tissue destruction. This enzymatic dysregulation extends to systemic pathologies, including rheumatoid arthritis, where HNE contributes to joint destruction, and cardiovascular diseases, where it participates in atherosclerotic plaque destabilization through vascular remodeling mechanisms [6].
The central pathophysiological involvement of HNE in tissue destruction across multiple disease states has positioned it as a compelling therapeutic target for pharmacological intervention. Traditional approaches to protease inhibition have faced significant challenges, including insufficient potency, limited selectivity leading to off-target effects, and poor pharmacokinetic profiles that compromise in vivo efficacy. Small molecule inhibitors capable of achieving high selectivity for HNE over structurally similar serine proteases are essential to avoid interference with critical physiological processes such as coagulation and complement activation [1] [8]. The development of orally bioavailable compounds represents a particularly valuable therapeutic advancement, potentially enabling outpatient management of chronic inflammatory conditions. Research indicates that effective HNE inhibition could yield disease-modifying effects beyond symptomatic relief, potentially altering the progressive tissue destruction characteristic of conditions like emphysema and bronchiectasis [1] [6]. This therapeutic rationale has driven substantial investment in discovering and characterizing optimized HNE inhibitors with drug-like properties suitable for clinical translation.
The discovery of BAY-678 represents a significant milestone in protease inhibitor development, specifically engineered to address historical limitations of earlier compounds. Characterized as an orally bioavailable, highly potent, selective, and cell-permeable inhibitor of HNE, BAY-678 demonstrates an exceptionally low half-maximal inhibitory concentration (IC₅₀) of 20 nM against its primary target [1] [3]. Its designation as a chemical probe by the Structural Genomics Consortium (SGC) underscores its utility as a precision research tool for investigating HNE biology and validating HNE as a therapeutic target across disease contexts [1] [3]. The racemic mixture, designated as BAY-678 racemate, contains both enantiomeric forms and serves as a critical reference material for stereoselective activity studies. Unlike previous inhibitors with narrow experimental applicability, BAY-678's favorable physicochemical properties, including cell permeability and metabolic stability, enable its use in complex biological systems ranging from cell-based assays to in vivo disease models [3] [4]. This combination of target affinity, selectivity, and bioavailability establishes BAY-678 as a reference compound for interrogating HNE-dependent pathological mechanisms and benchmarking novel inhibitors.
Table 1: Comparative Profile of Selected HNE Inhibitors
Inhibitor | IC₅₀ (nM) | Selectivity Profile | Cell Permeability | Oral Bioavailability |
---|---|---|---|---|
BAY-678 | 20 | ~2000-fold vs. 21 serine proteases | High | Demonstrated |
BAY-677 | Not Public | Similar to BAY-678 | High | Likely |
Sivelestat | 44,000 | Moderate | Moderate | Limited |
Alvelestat | 90 | Moderate | Moderate | Demonstrated |
Table 2: Molecular Properties of BAY-678 Racemate
Property | Value | Significance |
---|---|---|
Molecular Formula | C₂₀H₁₅F₃N₄O₂ | Balanced hydrophobicity/hydrophilicity |
Molecular Weight | 400.35 g/mol | Optimal for cell penetration and oral absorption |
CAS Number (racemate) | 675103-35-2 | Unique chemical identifier |
CAS Number (active enantiomer) | 675103-36-3 | Specific to the bioactive form |
Solubility (DMSO) | ≥150 mg/mL (374.67 mM) | Practical concentration for experimental use |
Chemical Structure Features | Pyridinecarbonitrile core, trifluoromethylphenyl moiety | Critical for HNE binding affinity and selectivity |
The molecular architecture of BAY-678 incorporates a pyridinecarbonitrile core linked to a trifluoromethylphenyl moiety through a tetrahydropyrimidinone bridge, creating a three-dimensional structure complementary to the HNE active site [1] [3] [4]. This configuration enables specific, high-affinity interactions with catalytic residues while the trifluoromethyl group enhances both binding energy and metabolic stability. The compound's balanced hydrophobicity contributes to its exceptional cell permeability, allowing efficient intracellular access to inhibit neutrophil-derived HNE within inflammatory microenvironments [3] [4]. Importantly, the racemate contains both the (R)-enantiomer (designated as BAY-678) which possesses the biological activity, and the (S)-enantiomer (designated as BAY-677), which serves as an inactive control for mechanistic studies [3]. This enantiomeric pair provides an essential experimental toolset for distinguishing target-specific effects from off-target interactions in complex biological systems. The compound's validation in an acute lung injury model in vivo demonstrates its functional efficacy beyond biochemical assays, confirming its ability to modulate HNE-dependent pathophysiology in living organisms [3] [4]. Through its dual status as a pharmacological tool and drug development candidate, BAY-678 exemplifies the evolving paradigm of chemical probes bridging basic research and therapeutic discovery.
CAS No.: 712349-95-6
CAS No.: 112484-85-2
CAS No.: 10606-14-1